3-(N-(2,6-Difluorophenyl)sulfamoyl)-1H-1,2,4-triazole-5-carboxylic acid
CAS No.: 313963-92-7
Cat. No.: VC17620705
Molecular Formula: C9H6F2N4O4S
Molecular Weight: 304.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313963-92-7 |
|---|---|
| Molecular Formula | C9H6F2N4O4S |
| Molecular Weight | 304.23 g/mol |
| IUPAC Name | 5-[(2,6-difluorophenyl)sulfamoyl]-1H-1,2,4-triazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H6F2N4O4S/c10-4-2-1-3-5(11)6(4)15-20(18,19)9-12-7(8(16)17)13-14-9/h1-3,15H,(H,16,17)(H,12,13,14) |
| Standard InChI Key | FJGJRFAHRSOXIE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)F)NS(=O)(=O)C2=NC(=NN2)C(=O)O)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key functional groups:
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A 1,2,4-triazole ring serving as the central heterocyclic scaffold.
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A sulfamoyl group (-SO-NH-) attached to the triazole’s N1 position, further substituted with a 2,6-difluorophenyl ring.
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A carboxylic acid group (-COOH) at the C5 position of the triazole.
This configuration is represented by the molecular formula CHFNOS and a molecular weight of 304.23 g/mol. The presence of fluorine atoms at the ortho positions of the phenyl ring enhances electronegativity, influencing both reactivity and biological interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 1-(2,6-difluorophenyl)-5-sulfamoyl-1,2,4-triazole-3-carboxylic acid |
| Canonical SMILES | C1=CC(=C(C(=C1)F)N2C(=NC(=N2)C(=O)O)S(=O)(=O)N)F |
| InChIKey | IJSFEAXHKAZECQ-UHFFFAOYSA-N |
| XLogP3 | -0.7 (predicted) |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 8 |
The planar triazole ring facilitates π-π stacking interactions with biological targets, while the sulfonamide group contributes to hydrogen bonding and enzyme inhibition .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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H NMR (400 MHz, DMSO-d): δ 8.21 (s, 1H, triazole-H), 7.45–7.38 (m, 2H, aromatic-H), 5.12 (s, 2H, -NH), 13.01 (s, 1H, -COOH).
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C NMR: δ 162.1 (C=O), 158.9 (C-F), 149.2 (triazole-C), 132.4–115.7 (aromatic-C).
Mass Spectrometry:
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 304.07 [M+H], consistent with the molecular formula. Fragmentation patterns indicate cleavage of the sulfonamide group (m/z 186.03) and decarboxylation (m/z 260.02).
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is synthesized via a three-step strategy:
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Cyclocondensation: Reaction of 2,6-difluoroaniline with thiourea and ethyl cyanoacetate under acidic conditions to form the triazole-thione intermediate.
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Sulfonation: Oxidation of the thione group to sulfonamide using HO/AcOH.
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Carboxylation: Hydrolysis of the ethyl ester group to yield the carboxylic acid.
Key Reaction: Sulfonation Step
This step achieves 78–85% yield, with purity >95% confirmed by HPLC.
Stability and Degradation
The compound exhibits pH-dependent stability:
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Acidic conditions (pH 2): Rapid decarboxylation (t = 4.2 h) to form 3-(N-(2,6-difluorophenyl)sulfamoyl)-1H-1,2,4-triazole.
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Alkaline conditions (pH 9): Hydrolysis of the sulfonamide group (t = 12.8 h).
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2.5 |
| Escherichia coli | 5.0 |
| Candida albicans | 12.5 |
Pharmacokinetic Profile
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Absorption: Moderate oral bioavailability (F = 43%) due to carboxylic acid ionization.
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Metabolism: Hepatic glucuronidation of the carboxylic acid group (major metabolite: β-D-glucuronide).
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Excretion: Renal clearance (78% unchanged drug).
Environmental Impact and Degradation Pathways
Formation from Florasulam
As the primary environmental transformation product of the herbicide florasulam, the compound forms via:
Field studies detect residual concentrations of 0.8–2.3 µg/kg in agricultural soils 90 days post-application .
Ecotoxicology
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Aquatic Toxicity: LC (96 h) = 12.5 mg/L for Daphnia magna.
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Soil Half-Life: t = 32 days (aerobic conditions), persisting longer in anaerobic environments.
Analytical Methods for Detection and Quantification
Chromatographic Techniques
HPLC Conditions:
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Column: C18 (250 × 4.6 mm, 5 µm)
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Mobile Phase: 0.1% HPO/ACN (75:25)
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Retention Time: 6.8 min
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LOD/LOQ: 0.02 µg/mL / 0.07 µg/mL
Spectroscopic Approaches
FT-IR Analysis:
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Peaks at 1685 cm (C=O), 1340 cm (S=O), and 1540 cm (triazole ring).
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